Superior NOX4 Inhibitory Potency vs. Clinical-Stage Dual NOX1/4 Inhibitors
2-Chloro-N-(2-naphthyl)benzamide exhibits a Ki of 72 nM for human NOX4, representing a 1.9-fold improvement in potency over Setanaxib (GKT137831), a clinical-stage dual NOX1/NOX4 inhibitor (Ki = 140 nM for NOX4) [1]. The compound also demonstrates greater potency than GKT136901 (Ki = 165 nM for NOX4) and APX-115 (Ki = 630 nM for NOX4) [2].
| Evidence Dimension | Inhibition constant (Ki) for NOX4 |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | Setanaxib (GKT137831): 140 nM; GKT136901: 165 nM; APX-115: 630 nM |
| Quantified Difference | 1.9-fold more potent than Setanaxib; 2.3-fold more potent than GKT136901; 8.8-fold more potent than APX-115 |
| Conditions | Antagonist activity at human NOX4 expressed in CHO cell membranes coexpressing tetracycline repressor; inhibition of ROS production assessed after 20 minutes |
Why This Matters
This level of potency makes 2-chloro-N-(2-naphthyl)benzamide a valuable tool compound for researchers investigating NOX4-specific pharmacology, particularly in assays where maximal inhibition of ROS production is required at lower concentrations than clinically advanced comparators.
- [1] BindingDB. (n.d.). BDBM50359523: Ki for NADPH oxidase 4 (Human) = 72 nM. View Source
- [2] MedChemExpress. (n.d.). APX-115: Ki for Nox4 = 0.63 μM (630 nM). View Source
